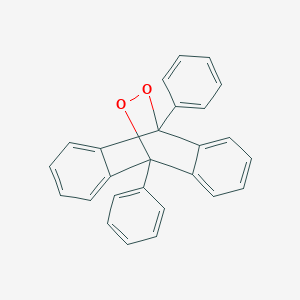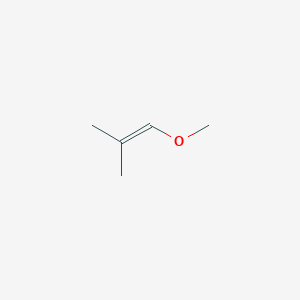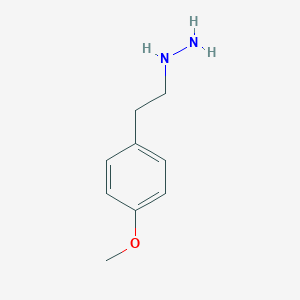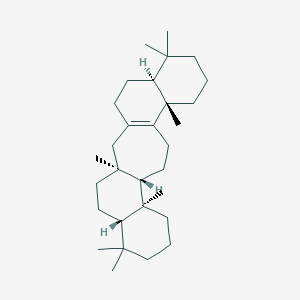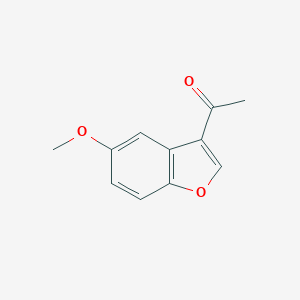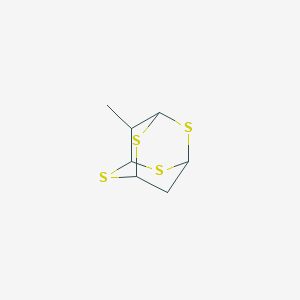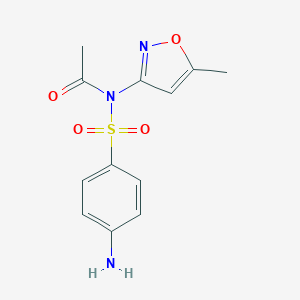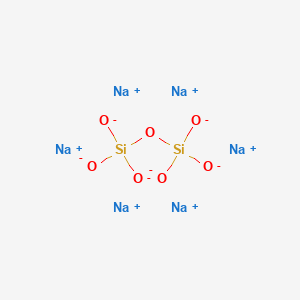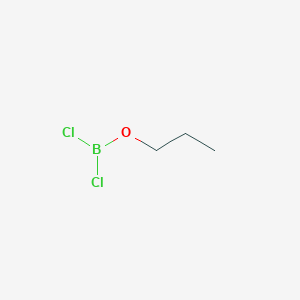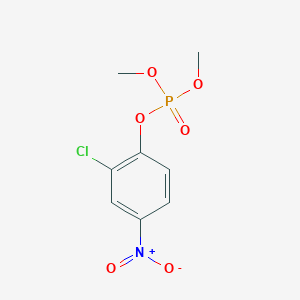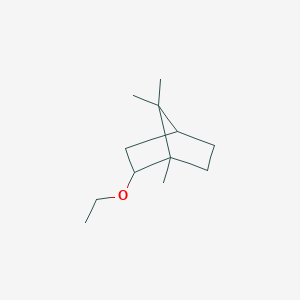
Ethoxybornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxybornane, also known as 2-ethoxy-2,3,3-trimethyl-norbornane, is a bicyclic organic compound that belongs to the family of norbornanes. It is a colorless, viscous liquid that is used as a solvent in various chemical reactions. Ethoxybornane has gained significant attention in scientific research due to its unique chemical properties, which make it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of ethoxybornane is not well understood. However, it is believed that its unique chemical properties, such as its ability to form hydrogen bonds and its steric hindrance, contribute to its effectiveness in various applications.
Efectos Bioquímicos Y Fisiológicos
Ethoxybornane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethoxybornane has several advantages for use in lab experiments. It is a non-polar solvent that can dissolve a wide range of organic compounds. It is also relatively inert, which makes it an ideal solvent for reactions that require high temperatures or strong acids or bases. However, ethoxybornane has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of ethoxybornane. One potential application is in the field of drug discovery, where it can be used as a solvent for the synthesis of new pharmaceuticals. Ethoxybornane can also be used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. Additionally, ethoxybornane can be used as a solvent in the production of advanced materials, such as polymers and nanomaterials. Further research is needed to explore the full potential of ethoxybornane in these and other applications.
Métodos De Síntesis
Ethoxybornane can be synthesized by several methods, including the Diels-Alder reaction, Birch reduction, and Grignard reaction. The most common method for synthesizing ethoxybornane is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethyl vinyl ether in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Ethoxybornane has been extensively studied for its potential applications in the fields of organic synthesis, drug discovery, and material science. It has been used as a solvent in various chemical reactions, including the synthesis of natural products, pharmaceuticals, and polymers. Ethoxybornane has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction.
Propiedades
Número CAS |
19316-72-4 |
|---|---|
Nombre del producto |
Ethoxybornane |
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
FTRQTUIGTQZQBL-UHFFFAOYSA-N |
SMILES |
CCOC1CC2CCC1(C2(C)C)C |
SMILES canónico |
CCOC1CC2CCC1(C2(C)C)C |
Otros números CAS |
19316-72-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



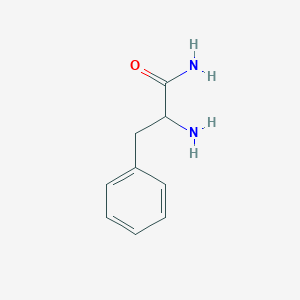
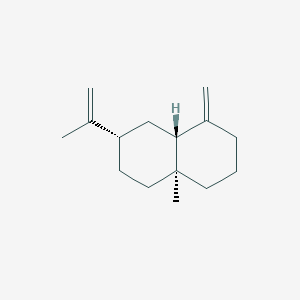
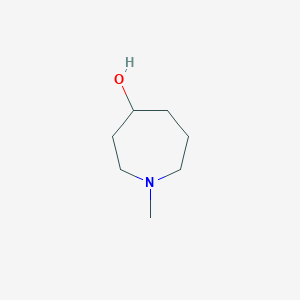
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
